molecular formula C23H15FN2O5S B12143638 5-(4-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one

5-(4-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one

Cat. No.: B12143638
M. Wt: 450.4 g/mol
InChI Key: JQTMZUIGTNKOMZ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one: is a complex organic compound that features a diverse array of functional groups, including a fluorophenyl group, a furylcarbonyl group, a hydroxy group, and a methoxybenzothiazolyl group

Properties

Molecular Formula

C23H15FN2O5S

Molecular Weight

450.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H15FN2O5S/c1-30-14-8-9-15-17(11-14)32-23(25-15)26-19(12-4-6-13(24)7-5-12)18(21(28)22(26)29)20(27)16-3-2-10-31-16/h2-11,19,28H,1H3

InChI Key

JQTMZUIGTNKOMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolin-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

    Attachment of the Furylcarbonyl Group: This can be done through a Friedel-Crafts acylation reaction using a furan derivative.

    Incorporation of the Methoxybenzothiazolyl Group: This step may involve a condensation reaction with a methoxybenzothiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl groups present in the compound can be reduced to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Conditions may vary depending on the type of substitution, but common reagents include halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex molecular structure that includes a pyrrolinone core, substituted phenyl and furan groups, and a methoxybenzothiazole moiety. Its molecular formula is C18H16FN2O4SC_{18}H_{16}F_{N_2}O_4S with a molecular weight of approximately 366.39 g/mol. The structural features contribute to its biological activity and reactivity.

Anticancer Activity

Research indicates that compounds similar to 5-(4-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one exhibit significant anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation. For instance, compounds with similar thiazole structures have been noted for their ability to inhibit tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

Compounds containing the pyrrolinone structure have also been evaluated for their anti-inflammatory effects. The presence of the fluorophenyl and methoxybenzothiazole groups may enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases . Molecular docking studies suggest strong interactions with key inflammatory mediators, indicating potential therapeutic applications .

Nonlinear Optical Properties

5-(4-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one has been investigated for its nonlinear optical (NLO) properties. The presence of multiple conjugated systems within its structure enhances its potential as an NLO material, which can be utilized in photonic devices. Computational studies have predicted favorable hyperpolarizability values, suggesting that this compound could be developed for applications in optical switching and signal processing .

Synthesis and Characterization

Recent studies have focused on the synthesis of this compound through various organic reactions, demonstrating high yields and purity. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography have confirmed the structural integrity of synthesized compounds .

In vitro assays involving human cancer cell lines have shown that derivatives of this compound exhibit selective cytotoxicity, with IC50 values indicating significant potency against specific cancer types. Furthermore, animal model studies have provided insights into the pharmacokinetics and bioavailability of these compounds, paving the way for future clinical evaluations .

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one would depend on its specific application. For instance, if it is being studied as an antimicrobial agent, it may exert its effects by disrupting bacterial cell walls or inhibiting essential enzymes. If it is being explored for anticancer properties, it may induce apoptosis (programmed cell death) in cancer cells by interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one
  • 5-(4-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one
  • 5-(4-Methylphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one

Uniqueness

The uniqueness of 5-(4-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro, bromo, or methyl analogs

Biological Activity

5-(4-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one, often referred to as compound 8020-7525, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, particularly focusing on its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H11FN2O4SC_{18}H_{11}FN_{2}O_{4}S, with a molecular weight of approximately 370.36 g/mol. The compound features multiple functional groups, including a fluorophenyl moiety, a furylcarbonyl group, and a methoxybenzothiazole substituent, which contribute to its biological activity.

PropertyValue
Molecular FormulaC18H11FN2O4S
Molecular Weight370.36 g/mol
LogP (Partition Coefficient)2.457
LogD (Distribution Coefficient)1.862
Water Solubility (LogSw)-2.61
pKa6.93

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolinone core and subsequent modifications to introduce the various substituents. Specific synthetic pathways have been documented in the literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Anticancer Activity

The structural components of 5-(4-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one suggest potential anticancer properties due to their ability to interact with various biological targets involved in cell proliferation and apoptosis. Compounds with similar structural motifs have been reported to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of signaling pathways .

Enzyme Inhibition

The compound may also exhibit enzyme inhibition properties, particularly against enzymes involved in metabolic pathways relevant to cancer and viral replication. For example, thiazole derivatives have been reported to inhibit certain kinases and phosphatases essential for cell signaling and tumor growth .

Case Studies

  • Antiviral Activity : A study investigating related pyrrolinone derivatives found that certain modifications significantly enhanced antiviral potency against HBV. The EC50 values for effective compounds were as low as 7.8 nM, indicating strong antiviral potential .
  • Cytotoxicity Assessment : In cytotoxicity assays involving various human cancer cell lines, compounds structurally similar to 5-(4-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one exhibited low toxicity at high concentrations, suggesting a favorable therapeutic index .

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